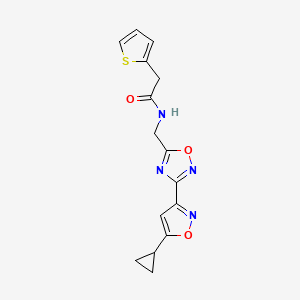

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

描述

属性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c20-13(6-10-2-1-5-23-10)16-8-14-17-15(19-22-14)11-7-12(21-18-11)9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXLMOLOMRTGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that integrates multiple pharmacologically significant moieties, including an oxadiazole and isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: C_{12}H_{12}N_4O_2S

Molecular Weight: 276.32 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide array of biological activities including:

- Anticancer Activity: Studies have shown that oxadiazole derivatives can inhibit tumor growth across various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

- Antimicrobial Properties: The presence of thiophene and oxadiazole rings has been linked to enhanced antibacterial and antifungal activities. Compounds with these structures have shown efficacy against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity: Compounds with oxadiazole structures are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play critical roles in cancer progression and inflammation .

- Interaction with Cellular Targets: The isoxazole moiety may facilitate interactions with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Study 1: Antitumor Activity

A derivative of 1,2,4-oxadiazole was tested against a panel of human tumor cell lines. The study reported an IC50 value of approximately 92.4 µM for one compound against multiple cancer types, indicating moderate cytotoxicity. Further modifications led to derivatives with significantly improved activity (IC50 values as low as 1.143 µM against renal cancer) .

Study 2: Antimicrobial Efficacy

In another investigation, a series of oxadiazole-based compounds were evaluated for their antimicrobial properties. The results indicated that these compounds exhibited strong inhibitory effects on bacterial growth, with some achieving MIC values below 10 µg/mL against resistant strains .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | 1,2,4-Oxadiazole | 92.4 | Antitumor |

| Compound B | Isoxazole Derivative | 1.143 | Antitumor (Renal) |

| Compound C | Oxadiazole + Thiophene | <10 | Antimicrobial |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase and HDACs |

| Protein Interaction | Binds to proteins involved in apoptosis and cell cycle regulation |

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several analogs reported in recent literature (Table 1):

Key Observations :

- Substituent Effects: The target compound’s 5-cyclopropylisoxazol-3-yl group distinguishes it from analogs with pyridinyl (11as), p-tolyl (12a), or chlorophenyl (11i) substituents .

- Thiophene vs. Phenoxy Groups: The thiophen-2-yl acetamide moiety may confer distinct electronic and steric properties compared to phenoxy or tolyloxy groups in analogs like 11as and 12a.

- Isomer Ratios : Analogs such as 11as and 12a exhibit rotameric isomerism (4:1 and 2:1 ratios, respectively) due to restricted rotation around the N–C bond, which could influence pharmacokinetics. The target compound’s isomer ratio remains uncharacterized but warrants investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。